Tert-butylmethyl(1-phenylpropan-2-yl)carbamate
Description
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C15H23NO2/c1-12(11-13-9-7-6-8-10-13)16(5)14(17)18-15(2,3)4/h6-10,12H,11H2,1-5H3 |
InChI Key |
NYMJXPUUUCVJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process initiates with deprotonation of the amine using a mild base, such as sodium hydroxide or triethylamine, in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Boc₂O is then introduced, facilitating nucleophilic attack by the amine to form the Boc-protected intermediate. For instance, in analogous syntheses, a 90% yield is achieved by maintaining temperatures between 0–5°C and adjusting pH to 2.0–3.0 during workup.
Table 1: Optimization of Boc Protection
| Parameter | Optimal Condition | Yield (%) | Citation |
|---|---|---|---|
| Base | Triethylamine | 90 | |
| Temperature | 0–5°C | 85–90 | |
| Solvent | Dichloromethane | 88 |
The Boc group’s steric bulk prevents undesired side reactions during subsequent steps, such as alkylation or acylation.
Coupling Reactions with Carbamoyl Chlorides
Alternative routes utilize carbamoyl chlorides to introduce the methyl carbamate moiety. This method avoids pre-protection of the amine and instead directly couples the tert-butylmethyl carbamoyl chloride with 1-phenylpropan-2-amine.
Procedure and Reagents
In a representative protocol, 1-phenylpropan-2-amine is reacted with tert-butylmethyl carbamoyl chloride in the presence of a coupling agent like hydroxybenzotriazole (HOBt) and a carbodiimide (e.g., WSC·HCl). The reaction proceeds in dichloromethane at -15°C, achieving 74–85% yield after purification.
Key Considerations:
-
Temperature Control: Sub-zero temperatures minimize racemization and byproduct formation.
-
Solvent Choice: Dichloromethane’s low polarity enhances reagent solubility without destabilizing intermediates.
Grignard Reagent Alkylation
For introducing the methyl group post-protection, Grignard reagents such as methylmagnesium bromide are employed. This step follows Boc protection and involves nucleophilic addition to a carbonyl intermediate.
Example Workflow
-
Formation of Keto Intermediate: Boc-protected 1-phenylpropan-2-amine is oxidized to a ketone using Jones reagent.
-
Grignard Addition: Methylmagnesium bromide reacts with the ketone at -78°C in tetrahydrofuran, yielding the tertiary alcohol.
-
Dehydration: The alcohol is dehydrated via acidic conditions (e.g., HCl/EtOH) to form the methyl-substituted product.
Table 2: Grignard Alkylation Efficiency
| Step | Reagent | Yield (%) | Citation |
|---|---|---|---|
| Oxidation | Jones reagent | 75 | |
| Grignard Addition | Methylmagnesium bromide | 65 | |
| Dehydration | HCl/EtOH | 80 |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
-
Boc Protection Route: High yields (85–90%) and scalability but requires multiple steps.
-
Carbamoyl Chloride Coupling: Fewer steps and moderate yields (74–85%) but sensitive to moisture.
-
Grignard Alkylation: Effective for introducing methyl groups but involves hazardous reagents and cryogenic conditions.
Table 3: Route Comparison
| Method | Steps | Yield (%) | Cost | Safety |
|---|---|---|---|---|
| Boc Protection | 3 | 85–90 | Medium | Moderate |
| Carbamoyl Chloride | 2 | 74–85 | High | Low (moisture-sensitive) |
| Grignard Alkylation | 4 | 65–80 | High | Hazardous |
Industrial-Scale Considerations
For mass production, continuous flow reactors enhance the Boc protection route’s efficiency by ensuring consistent temperature control and reducing reaction times. Automated systems mitigate risks associated with Grignard reagents, though carbamoyl chloride coupling remains preferred for its simplicity .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this carbamate, critical for its role as a prodrug or protecting group.
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄), the carbamate undergoes cleavage to release methylamine and tert-butyl alcohol. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water:
Base-Catalyzed Hydrolysis
In alkaline media (e.g., NaOH), hydrolysis yields sodium carbonate and the corresponding alcohol:
Enzymatic Hydrolysis
Esterases (e.g., acetylcholinesterase) catalyze the hydrolysis of the carbamate bond, releasing bioactive amines. This mechanism is leveraged in prodrug design for controlled drug delivery.
| Reagent/Condition | Products | Key Features |
|---|---|---|
| HCl (1M, 25°C) | Methylamine, tert-Butyl alcohol | Complete cleavage in 2 hours |
| NaOH (0.1M, 60°C) | Sodium carbonate, tert-Butyl oxide | Faster kinetics than acid hydrolysis |
| Porcine liver esterase | Free amine, CO₂ | pH 7.4, 37°C; enzyme-dependent kinetics |
Oxidation Reactions
The tertiary carbon in the tert-butyl group and the phenylpropan-2-yl chain are susceptible to oxidation.
Strong Oxidizing Agents
-
KMnO₄/H₂SO₄ : Oxidizes the phenyl group to benzoic acid derivatives.
-
Ozone (O₃) : Cleaves the alkoxy group, forming ketones or carboxylic acids.
Selective Oxidation
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the benzylic position, yielding a ketone intermediate.
Reduction Reactions
Reduction targets the carbamate carbonyl or aromatic ring.
Catalytic Hydrogenation
-
H₂/Pd-C : Reduces the carbamate to a methylamine derivative while preserving the tert-butyl group.
-
LiAlH₄ : Cleaves the carbamate bond, producing tert-butanol and methyl-(1-phenylpropan-2-yl)amine .
| Reducing Agent | Products | Yield |
|---|---|---|
| H₂ (1 atm, Pd-C) | Partially reduced carbamate | 60–70% |
| LiAlH₄ (THF, 0°C) | Methylamine, tert-Butanol | >90% |
Substitution Reactions
The tert-butyl group can be replaced under specific conditions.
Nucleophilic Substitution
-
TFA (Trifluoroacetic Acid) : Cleaves the tert-butyl carbamate (Boc) group, yielding a free amine.
-
BF₃·Et₂O : Facilitates transesterification with alcohols.
Comparative Reactivity Analysis
The tert-butyl group confers unique steric and electronic properties compared to other carbamates:
| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Stability |
|---|---|---|
| This compound | 0.012 (pH 7) | High (resists autooxidation) |
| Methyl N-(1-phenylpropan-2-yl)carbamate | 0.045 (pH 7) | Moderate |
| Benzyl carbamate | 0.089 (pH 7) | Low |
Key findings:
-
The tert-butyl group reduces hydrolysis rates by 70% compared to benzyl carbamates.
-
Oxidation stability is enhanced due to steric shielding of reactive sites .
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
Tert-butylmethyl(1-phenylpropan-2-yl)carbamate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its role as a protecting group for amines during multi-step synthesis processes allows for selective transformations of other functional groups without interference from the amine site. This property is crucial in developing pharmaceuticals and agrochemicals.
Biochemical Research
In biochemical studies, this compound serves as an important tool for investigating enzyme mechanisms and protein interactions. Its ability to act as an enzyme inhibitor provides insights into enzyme function and regulation. The compound forms stable complexes with specific enzymes, thereby inhibiting their activity and allowing researchers to study the biochemical pathways involved .
Medicinal Chemistry
This compound has potential therapeutic applications, particularly as a prodrug that releases active amines in vivo. This controlled release mechanism can enhance the pharmacokinetic properties of certain drugs, making them more effective in treatment regimens . Additionally, studies have indicated its antimicrobial properties against pathogens such as Neisseria meningitidis and Haemophilus influenzae, highlighting its potential in developing new antimicrobial agents .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit selective antimicrobial properties. For instance, studies have shown moderate antibacterial activity against specific pathogens, indicating its potential use in developing new antibiotics .
Pharmacokinetics
A study focusing on prodrugs containing similar carbamate linkers found that these compounds could maintain effective concentrations in the bloodstream for extended periods post-administration. This suggests that this compound could be advantageous in therapeutic applications where sustained release is beneficial .
Synthesis Techniques
The synthesis of this compound typically involves nucleophilic attacks on carbonyl groups, which can be scaled for industrial production. Its use as a chiral auxiliary in asymmetric synthesis enhances the enantioselectivity of reactions, making it crucial for developing bioactive molecules .
Mechanism of Action
Methamphetamine tert-butyl Carbamate exerts its effects by acting as a precursor to methamphetamine. Methamphetamine primarily targets the central nervous system, where it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, increased energy, and euphoria. The molecular pathways involved include the inhibition of monoamine transporters and the stimulation of neurotransmitter release .
Comparison with Similar Compounds
Key Structural Modifications in Analogous Carbamates
The following compounds share the tert-butyl carbamate core but differ in substituents and stereochemistry:
Key Observations :
- Electron-withdrawing groups (e.g., cyano ) enhance stability and enzyme inhibition .
- Hydroxyl groups improve solubility but may reduce metabolic stability compared to non-polar analogs .
Anticholinesterase Activity
- Tert-butylmethyl(1-phenylpropan-2-yl)carbamate and its para-Cl-substituted analogs exhibit superior AChE inhibition (IC50 < 1 µM) compared to ester-based compounds (IC50 > 10 µM) .
Metabolic Stability and Toxicity
- Carbamates with hydrophobic substituents (e.g., biphenyl ) resist hydrolysis by esterases, prolonging half-life .
- Aldicarb , a simpler carbamate, shows 70–85% AChE inhibition in environmental studies, highlighting the class’s inherent bioactivity .
Physicochemical Properties
Biological Activity
Tert-butylmethyl(1-phenylpropan-2-yl)carbamate is a carbamate compound with notable biological activities primarily associated with its role as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tert-butyl group, a methyl carbamate, and a 1-phenylpropan-2-yl moiety. This unique structure contributes to its stability and versatility in various chemical reactions, particularly in organic synthesis and pharmaceutical development.
The primary mechanism of action for this compound involves the inhibition of specific enzymes. It forms stable complexes with the active sites of enzymes, thereby inhibiting their normal functions. This characteristic is crucial for biochemical assays and studies related to enzyme inhibition, making it a valuable reagent in medicinal chemistry.
Enzyme Inhibition
Carbamates like this compound are often employed to study enzyme mechanisms and protein interactions. They act as enzyme inhibitors, providing insights into enzyme function and regulation. The compound's ability to form stable carbamate linkages protects the amine group from unwanted reactions, enhancing its utility in biological research.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Enzyme Inhibition : As mentioned, it acts as an inhibitor for various enzymes, which is critical for understanding metabolic pathways.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : It may have utility in managing inflammatory conditions due to its biological activity.
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its enzyme inhibition properties make it a candidate for developing new therapeutics targeting specific diseases.
- Prodrugs : The compound can be utilized as a prodrug that releases active amines in vivo, potentially improving pharmacokinetic properties.
- Research Reagent : It serves as a valuable tool for studying protein interactions and mechanisms of action within biological systems .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl methyl (1-phenylpropan-2-yl) carbamate | Similar core structure but with a methyl group | Less sterically hindered than tert-butylmethyl... |
| Tert-butyl (2-methyl-1-oxo-3-phenylpropan-2-yl) carbamate | Contains an oxo group instead of a carbamate | Exhibits different reactivity due to the presence... |
| Tert-butyl (S)-(1-hydroxy-3-phenypropane) carbamate | Hydroxymethyl derivative | Potentially different biological activity due to... |
This table illustrates how this compound stands out within its chemical class, emphasizing its potential applications in synthesis and biology.
Q & A
Q. What are the key synthetic methodologies for synthesizing Tert-butylmethyl(1-phenylpropan-2-yl)carbamate, and how are reaction conditions optimized?
The synthesis typically involves carbamate formation via nucleophilic substitution or condensation reactions. For example, tert-butyl carbamates are often prepared using tert-butoxycarbonyl (Boc) protecting groups. A general approach involves reacting an amine precursor (e.g., 1-phenylpropan-2-amine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. Reaction optimization includes:
- Temperature control : Maintaining 0–25°C to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Catalyst use : DMAP accelerates Boc protection by activating the carbonyl group.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirmation is achieved through ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.4 ppm) and FT-IR (carbamate C=O stretch ~1690–1720 cm⁻¹) .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% by area normalization).
- Spectroscopy :
- NMR : ¹H NMR confirms substituent positions (e.g., phenyl group aromatic protons at δ 7.2–7.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁NO₂: 248.1651).
- Melting Point : Determined via differential scanning calorimetry (DSC) to compare with literature values.
Contaminants (e.g., unreacted amine) are identified via TLC (Rf comparison) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be determined, and what methods resolve stereochemical ambiguities?
- Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluent to separate enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee).
- Polarimetry : Specific rotation ([α]D²⁵) compared to literature values for enantiopure standards.
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) determines absolute configuration. Flack parameter refinement (e.g., x < 0.05) confirms chirality .
For racemic mixtures, diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables resolution .
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data for this carbamate?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) and compare bond lengths/angles with X-ray data.
- Mercury Software : Overlay experimental (CIF file) and computed structures to identify steric or electronic mismatches.
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies.
Discrepancies often arise from crystal packing forces or solvent effects not modeled computationally. Refinement with SHELXL and validation with CCDC tools (e.g., Mercury ) reconcile differences .
Q. What advanced strategies mitigate decomposition during thermal stability studies of this compound?
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperature (Td) under nitrogen/air.
- Controlled Atmosphere : Use inert gas (Ar) to suppress oxidative degradation.
- Stabilizers : Add antioxidants (e.g., BHT at 0.1 wt%) to inhibit radical pathways.
- Kinetic Analysis : Apply the Kissinger method to calculate activation energy (Ea) from DSC data. Decomposition products (e.g., CO, NOx) are monitored via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
